N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfamoylphenyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide typically involves the reaction of 4-sulfamoylbenzyl chloride with morpholine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the SARS-CoV-2 main protease by binding to its active site, thereby preventing viral replication . The compound’s sulfamoylphenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share a similar sulfamoylphenyl group and have been studied for their potential as enzyme inhibitors.
Benzenesulfonamide derivatives: These compounds also contain a sulfonamide group and have been explored for their anticancer and antimicrobial properties.
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)9-14-12(16)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18) |
InChI Key |
YWZISIAHIDFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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